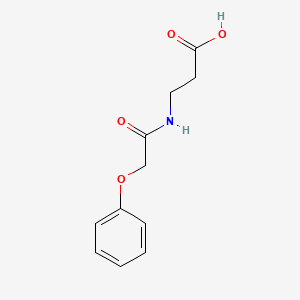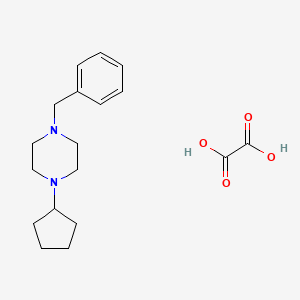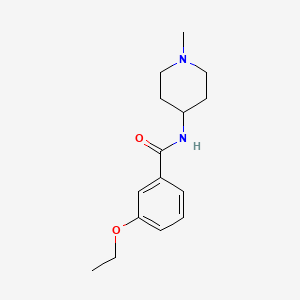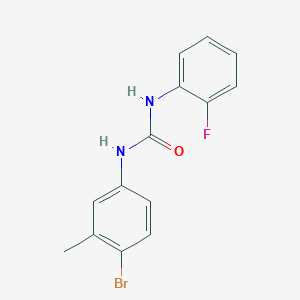
N-(phenoxyacetyl)-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(phenoxyacetyl)-beta-alanine, commonly known as fenobam, is a selective negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). It is a non-competitive antagonist that inhibits the binding of glutamate to mGluR5, thereby reducing its activity. Fenobam has been widely used as a research tool to study the role of mGluR5 in various physiological and pathological conditions.
Mechanism of Action
Fenobam acts as a negative allosteric modulator of N-(phenoxyacetyl)-beta-alanine by binding to a site distinct from the glutamate binding site. This results in a reduction in N-(phenoxyacetyl)-beta-alanine activity, which in turn leads to a decrease in the release of glutamate and other neurotransmitters. The mechanism of action of fenobam is complex and involves multiple signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, the mammalian target of rapamycin (mTOR) pathway, and the cyclic adenosine monophosphate (cAMP) pathway.
Biochemical and Physiological Effects
Fenobam has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of protein synthesis, and the reduction of oxidative stress. It has also been shown to have anti-inflammatory and neuroprotective effects. Fenobam has been found to improve cognitive function in animal models and patients with Fragile X syndrome, suggesting that it may have therapeutic potential for the treatment of cognitive impairments.
Advantages and Limitations for Lab Experiments
Fenobam has several advantages as a research tool, including its high selectivity for N-(phenoxyacetyl)-beta-alanine, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its limited solubility in water and its potential off-target effects on other receptors.
Future Directions
There are several future directions for the research on fenobam, including the investigation of its therapeutic potential for the treatment of neurological disorders, the development of more selective N-(phenoxyacetyl)-beta-alanine modulators, and the exploration of its effects on other signaling pathways and neurotransmitter systems. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of fenobam on synaptic plasticity and protein synthesis, as well as its potential role in the regulation of neuroinflammation and oxidative stress.
Synthesis Methods
Fenobam can be synthesized by the reaction of phenoxyacetic acid with N-carbobenzyloxy-beta-alanine in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction yields N-(phenoxyacetyl)-beta-alanine, which can be purified by recrystallization from ethanol.
Scientific Research Applications
Fenobam has been used as a research tool to study the role of N-(phenoxyacetyl)-beta-alanine in various physiological and pathological conditions, including anxiety, depression, addiction, autism, and Fragile X syndrome. It has been shown to reduce anxiety-like behavior in animal models and improve cognitive function in patients with Fragile X syndrome. Fenobam has also been investigated as a potential therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
3-[(2-phenoxyacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-10(12-7-6-11(14)15)8-16-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLYVRFNSQHNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(phenoxyacetyl)-beta-alanine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5207844.png)

![4-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5207846.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5207851.png)

![1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5207854.png)
![2-[1-({1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B5207860.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B5207872.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207884.png)

![ethyl 4-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207897.png)

![5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B5207923.png)
![2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5207935.png)